
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that features a unique combination of furan, pyridine, and nicotinamide moieties
Mechanism of Action
Target of Action
The primary target of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is the enzyme Cytochrome P450 2A6 (CYP2A6) in humans . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics .
Mode of Action
This compound interacts with its target, CYP2A6, by forming a coordinate covalent bond to the heme iron of the enzyme . This interaction inhibits the enzymatic activity of CYP2A6, thereby affecting the metabolism of substances that are substrates for this enzyme .
Biochemical Pathways
The inhibition of CYP2A6 by this compound affects various biochemical pathways. As CYP2A6 is involved in the metabolism of numerous drugs and xenobiotics, its inhibition can lead to altered pharmacokinetics of these substances, potentially affecting their therapeutic efficacy and toxicity .
Pharmacokinetics
It is known that most inhibitors of cyp2a6, including this compound, are relatively metabolically stable .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of CYP2A6 activity. This can lead to altered metabolism of drugs and xenobiotics, potentially affecting their therapeutic efficacy and toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability of the compound and its interaction with CYP2A6. Additionally, the presence of other drugs or substances that are also metabolized by CYP2A6 can influence the compound’s efficacy through competitive inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl pyridine intermediate, followed by its functionalization to introduce the nicotinamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is C16H13F3N4O2, with a molecular weight of approximately 350.301 g/mol. The synthesis of this compound typically involves several key steps:
- Formation of the Furan Ring : Achieved through reactions such as the Paal-Knorr reaction.
- Synthesis of the Pyridine Moiety : Often involves cyclization reactions with appropriate precursors.
- Final Assembly : Combining the furan and pyridine intermediates with nicotinamide derivatives under controlled conditions.
The biological activity of this compound is attributed to several mechanisms:
Antimicrobial Properties : Compounds with similar structures have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis. These derivatives often exhibit low minimum inhibitory concentrations (MIC), indicating potent antibacterial effects with minimal toxicity to human cells.
Anticancer Activity : Research indicates that compounds featuring this structural framework can exhibit anticancer properties. For example, studies have reported IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The trifluoromethyl group enhances lipophilicity, improving bioavailability and efficacy in inhibiting cancer cell proliferation.
Case Studies
Several case studies highlight the applications of this compound:
- Antibacterial Efficacy : A study evaluated a series of trifluoromethyl phenyl pyrazoles against Gram-positive bacteria, revealing that specific derivatives significantly inhibited bacterial growth while maintaining low toxicity towards human cells.
- Anticancer Screening : In vitro evaluations of various pyrazole derivatives demonstrated notable growth inhibition in multiple human cancer cell lines. Some compounds achieved IC50 values comparable to established chemotherapeutics like doxorubicin.
Therapeutic Applications
The therapeutic applications of this compound are extensive:
- Cancer Treatment : The compound's ability to inhibit key enzymes involved in cancer metabolism positions it as a candidate for further development in oncology.
- Infectious Diseases : Its antimicrobial properties suggest potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.
- Combination Therapies : When combined with other agents, such as chloroquine or artemisinin, nicotinamide derivatives have shown enhanced effects against malaria, indicating potential for synergistic therapies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nicotinamide derivatives and heterocyclic compounds with furan and pyridine moieties. Examples include:
- Nicotinamide adenine dinucleotide (NAD) analogs
- Furan-2-yl pyridine derivatives
- Trifluoromethyl-substituted heterocycles
Uniqueness
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Structure and Characteristics:
Property | Details |
---|---|
Common Name | This compound |
CAS Number | 2034345-05-4 |
Molecular Formula | C₁₇H₁₂F₃N₃O₂ |
Molecular Weight | 347.29 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and inflammation. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of cytochrome P450 enzymes, which are crucial in drug metabolism and the activation of pro-carcinogens .
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to oxidative stress and detoxification processes, notably through the activation of the Nrf2 pathway, which regulates antioxidant responses .
Anticancer Properties
Research indicates that derivatives similar to this compound exhibit significant anticancer properties:
- Chemopreventive Effects : In studies involving MCF-7 breast cancer cells, similar furan-containing compounds have demonstrated the ability to reduce DNA damage caused by carcinogens such as DMBA (7,12-dimethylbenz[a]anthracene) by modulating phase I and II detoxifying enzymes .
- Cytotoxicity : The cytotoxic effects of related compounds have been evaluated, showing low cytotoxicity in various cell lines at concentrations above 100 µM, indicating a favorable safety profile for further development .
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties, potentially through the modulation of PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which plays a role in regulating inflammation and metabolic processes .
Case Studies
- Study on Furan Derivatives : A study demonstrated that furan derivatives could inhibit CYP1A1 and CYP1B1 gene expression, reducing oxidative stress markers in cancer models . This suggests that this compound could similarly modulate these pathways.
- Synthesis and Testing : Another research effort focused on synthesizing furan-based compounds for their potential as bioactive agents against various cancer types, showing promising results in preclinical models.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)14-6-5-12(10-22-14)16(24)23-9-11-3-1-7-21-15(11)13-4-2-8-25-13/h1-8,10H,9H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGAEIVOJNYQGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.